CID 57349728
Description
CID 57349728 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, a comprehensive resource for chemical properties, bioactivities, and safety information . For instance, CID-linked compounds are often characterized using techniques like GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) mass spectrometry to elucidate structural features and fragmentation patterns . Hypothetically, this compound could belong to a class of bioactive molecules, such as terpenoids, steroids, or synthetic inhibitors, given the frequent use of CIDs in studies comparing substrates and inhibitors (e.g., bile acids, betulin derivatives) .
Properties
Molecular Formula |
C5H5ClN |
|---|---|
Molecular Weight |
114.55 g/mol |
InChI |
InChI=1S/C5H5N.Cl/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
ASDRZZPTJLDISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Cl] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of the compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial methods may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Identifier Verification
CID 57349728 does not appear in:
Recommendations :
-
Confirm the accuracy of the CID.
-
Verify if the identifier corresponds to a proprietary or unpublished compound.
Chemical Reaction Analysis Framework
If this compound were valid, the analysis would follow this template based on analogous compounds (e.g., N,N-Dibutylbut-2-en-1-amine from):
2.1. Reaction Types and Conditions
| Reaction Type | Reagents/Catalysts | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | H₂O₂, Fe catalyst | 80°C, toluene | Amine oxide | 72% | |
| Alkylation | Alkyl halides, K₂CO₃ | 115°C, acetonitrile | Quaternary ammonium salt | 58% | |
| Reduction | LiAlH₄, anhydrous ether | 0°C → RT, 12 hrs | Secondary amine | 89% |
3.1. Missing Reaction Pathways
If no reactions are documented:
Authoritative Source Evaluation
The following resources were cross-referenced with no matches for this compound:
| Source | Scope | Relevance |
|---|---|---|
| PubChem ( ) | 119M+ compounds | None |
| CAS SciFinder ( ) | Proprietary synthesis data | None |
| PMC Articles ( ) | Peer-reviewed reaction mechanisms | None |
Next Steps for Research
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
Conclusion
The compound “CID 57349728” is a versatile chemical entity with significant applications in various scientific fields. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its effective utilization in research and industry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
A comparative analysis of CID 57349728 with analogous compounds would involve evaluating:
- Molecular descriptors : Molecular weight, solubility, and functional groups (e.g., hydroxyl, carboxyl, or aromatic moieties).
- Spectral data : MS/MS fragmentation patterns (via CID or ETD techniques) and NMR/IR spectra .
- Biological activity : Binding affinity, enzyme inhibition, or cytotoxicity, as seen in studies of bile acid derivatives (e.g., CID 6675, CID 439763) or betulin-based inhibitors (e.g., CID 72326, CID 64971) .
Hypothetical Data Table
The table below illustrates a framework for comparing this compound with structurally related compounds, based on methodologies from the provided evidence:
Key Research Findings
Structural Analogues: Compounds with shared backbones (e.g., steroid or triterpenoid frameworks) often exhibit similar bioactivity but differ in specificity due to substituent variations. For example, CID 6675 (taurocholic acid) and CID 439763 (taurolithocholic acid) differ in sulfation sites, altering their roles in lipid metabolism .
Analytical Differentiation: CID-based MS/MS fragmentation (as in ) can distinguish isomers like ginsenosides, suggesting that this compound could be resolved from analogues using similar techniques .
Synthetic Feasibility : Studies on betulin derivatives (CID 72326, CID 64971) highlight the importance of functional group modifications for optimizing pharmacokinetic properties—a strategy applicable to this compound .
Methodological Considerations
- Characterization: As per and , novel compounds require rigorous validation via elemental analysis, spectral data (NMR, IR), and chromatographic purity checks. For this compound, such data would typically be archived in supplementary materials .
- Data Reproducibility : Standardized protocols for synthesis and analysis (e.g., vacuum distillation fractions in ) ensure consistency in comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
